4-ethynyl-3-fluoro-1-methyl-1H-pyrazole
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Overview
Description
4-Ethynyl-3-fluoro-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its unique combination of an ethynyl group, a fluorine atom, and a methyl group attached to the pyrazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-1-methyl-1H-pyrazole with an ethynylating agent such as ethynyl bromide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethynylated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-3-fluoro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Cycloaddition Reactions: The ethynyl group can participate in [3+2] cycloaddition reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and cycloaddition reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cycloaddition Reactions: Catalysts such as copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2) in the presence of ligands can facilitate these reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom, while cycloaddition reactions can result in the formation of fused ring systems .
Scientific Research Applications
4-Ethynyl-3-fluoro-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties
Mechanism of Action
The mechanism of action of 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-1-methyl-1H-pyrazole: Lacks the ethynyl group, resulting in different reactivity and biological activity.
4-Ethynyl-1-methyl-1H-pyrazole:
4-Ethynyl-3-chloro-1-methyl-1H-pyrazole: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological effects
Uniqueness
4-Ethynyl-3-fluoro-1-methyl-1H-pyrazole is unique due to the combination of the ethynyl, fluorine, and methyl groups on the pyrazole ring. This unique structure imparts distinct chemical properties, such as increased reactivity in cycloaddition reactions and enhanced binding affinity in biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H5FN2 |
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Molecular Weight |
124.12 g/mol |
IUPAC Name |
4-ethynyl-3-fluoro-1-methylpyrazole |
InChI |
InChI=1S/C6H5FN2/c1-3-5-4-9(2)8-6(5)7/h1,4H,2H3 |
InChI Key |
KKSSQKPQNVDWKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)F)C#C |
Origin of Product |
United States |
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